N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide
Description
N-(9-methyl-9-azabicyclo[331]nonan-3-yl)-2-phenoxypropanamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13(22-17-9-4-3-5-10-17)18(21)19-14-11-15-7-6-8-16(12-14)20(15)2/h3-5,9-10,13-16H,6-8,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPIDAGZCPJYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2CCCC(C1)N2C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide typically involves multiple steps. One common method starts with the preparation of the bicyclic amine, 9-methyl-9-azabicyclo[3.3.1]nonane, which is then reacted with 2-phenoxypropanoyl chloride under controlled conditions to form the desired amide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted phenoxy derivatives.
Scientific Research Applications
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into receptor sites, potentially modulating biological pathways. The phenoxypropanamide moiety may interact with enzymes or other proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- N-(benzimidazol-2-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3β-yl-carbamate
Uniqueness
N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide is unique due to its specific combination of a bicyclic amine and a phenoxypropanamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
